Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate

Stereochemistry Chiral resolution Quality control

Drug discovery teams targeting GPR119 or NMDA NR2B often encounter SAR reproducibility failures when using stereochemically undefined piperidine intermediates. This Cbz-protected 3-fluoro-4-(cyclopropylamino)piperidine provides both (3S,4R)-cis (CAS 1544006-72-5) and (3S,4S)-trans (CAS 2102410-60-4) isomers at ≥98% purity, enabling systematic exploration of fluorine and cyclopropylamino conformational effects on receptor binding. Procure from authenticated sources to ensure patent-aligned SAR and freedom-to-operate clarity.

Molecular Formula C16H21FN2O2
Molecular Weight 292.35 g/mol
Cat. No. B11818973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate
Molecular FormulaC16H21FN2O2
Molecular Weight292.35 g/mol
Structural Identifiers
SMILESC1CC1NC2CCN(CC2F)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C16H21FN2O2/c17-14-10-19(9-8-15(14)18-13-6-7-13)16(20)21-11-12-4-2-1-3-5-12/h1-5,13-15,18H,6-11H2
InChIKeyMXXHIMMQMBVVGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-(Cyclopropylamino)-3-fluoropiperidine-1-carboxylate – Stereochemically Defined Fluoropiperidine Building Block for CNS and GPCR-Targeted Discovery


Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate (molecular formula C₁₆H₂₁FN₂O₂, molecular weight 292.35 g·mol⁻¹) is a chiral, poly-substituted piperidine building block combining a C-3 fluorine atom, a C-4 cyclopropylamino group, and an N-Cbz (benzyloxycarbonyl) protecting group . Two discrete stereoisomers are commercially catalogued: the (3S,4R)-cis isomer (CAS 1544006-72-5) and the (3S,4S)-trans isomer (CAS 2102410-60-4), each bearing distinct three-dimensional pharmacophore geometry . The compound is cited as a synthetic intermediate in Boehringer Ingelheim/Neurocrine patent families targeting the GPR119 receptor and in NMDA NR2B antagonist programmes, anchoring it in two therapeutically validated discovery cascades .

Why Benzyl 4-(Cyclopropylamino)-3-fluoropiperidine-1-carboxylate Cannot Be Replaced by a Generic Fluoropiperidine or Cyclopropylamine Building Block


This compound embeds two orthogonal pharmacophoric elements—a 3-fluoropiperidine core that modulates amine basicity and conformation, and a 4-cyclopropylamino substituent that introduces steric constraint and a secondary amine centre—within a single, stereochemically defined intermediate carrying a Cbz protecting group . Replacing it with a simpler benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1) forfeits both the metabolic-stability-modulating fluorine atom and the cyclopropyl-induced conformational restriction; swapping it for a non-fluorinated benzyl 4-(cyclopropylamino)piperidine-1-carboxylate eliminates the electronic and conformational effects of the C-3 fluorine that have been systematically shown to alter pKₐ, LogP, and intrinsic microsomal clearance in fluorinated heterocyclic amine series . Because the cis and trans diastereoisomers present distinct topological arrangements of the amine and fluorine substituents—analogous to the divergent NR2B binding observed for cis- and trans-3-fluoropiperidine-1-carboxylate radioligands —procuring the correct stereoisomer is mandatory for SAR reproducibility.

Quantitative Differentiation Evidence for Benzyl 4-(Cyclopropylamino)-3-fluoropiperidine-1-carboxylate Versus Key Comparators


Stereochemical Identity: Cis vs. Trans Diastereoisomer CAS Assignment and Vendor Purity Specifications

Two discrete stereoisomers of benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate are commercially available under separate CAS numbers, reflecting distinct cis and trans relative configurations at the C-3 (fluorine) and C-4 (cyclopropylamino) positions . The (3S,4R)-cis isomer (CAS 1544006-72-5) and the (3S,4S)-trans isomer (CAS 2102410-60-4) are catalogued with purity specifications of 95.0% and 95–98% respectively by independent suppliers . This stereochemical dichotomy is absent in achiral comparators such as benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1) or tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate (CAS 887588-04-7), which cannot serve as spatial mimetics of either isomer.

Stereochemistry Chiral resolution Quality control Procurement specification

Lipophilicity Shift: Computed LogP of the Target Compound vs. Unsubstituted 3-Fluoropiperidine

The target compound exhibits a computed XLogP3-AA value of 2.4 , reflecting the combined lipophilic contributions of the benzyl carbamate protecting group, the cyclopropyl ring, and the piperidine scaffold. By contrast, unsubstituted 3-fluoropiperidine (free base) has a reported LogP of approximately 0.56 . This approximately 1.8-log-unit increase places the target compound in a lipophilicity range more compatible with passive membrane permeation and CNS penetration (typical CNS drug LogP range: 1–4), whereas 3-fluoropiperidine alone resides below the lower bound preferred for brain exposure.

Lipophilicity Physicochemical property CNS drug design Permeability

Patent Pedigree: Documented Use as an Intermediate in GPR119 Agonist Programmes

The compound (as both the (3S,4R)-cis and (3R,4S)-enantiomeric forms) is explicitly disclosed as a synthetic intermediate in the Boehringer Ingelheim/Neurocrine patent series covering N-cyclopropyl-N-piperidinyl-amide GPR119 agonists . For example, (3S,4R)-4-cyclopropylamino-3-fluoro-piperidine-1-carboxylic acid benzyl ester (CAS 1400707-06-3) and its enantiomer (CAS 1400707-07-4) are cited in the experimental sections of US Patent 9,469,631 B2 (Paragraphs 0294–0295; 0449–0450) . No equivalent patent provenance exists for simpler building blocks such as benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1) in this target class.

GPR119 Type 2 diabetes Metabolic disorders Patent intermediate

Documented Synthetic Route: Reductive Amination with Commercially Available Keto-Precursor

A fully disclosed synthetic route to the target compound involves reductive amination of benzyl 3-fluoro-4-oxopiperidine-1-carboxylate (CAS 845256-59-9) with cyclopropylamine using sodium tris(acetoxy)borohydride and acetic acid in dichloromethane at 20 °C for 20 hours, followed by chiral SFC separation on a Chiralcel AD-H column to isolate the individual enantiomers . The keto-precursor (CAS 845256-59-9) is commercially available from multiple suppliers . This published procedure contrasts with the synthesis of comparator tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate (CAS 887588-04-7), which lacks the C-4 fluorine and requires a different protecting group strategy, and with benzyl 4-aminopiperidine-1-carboxylate, which is accessed via simple Cbz protection of 4-aminopiperidine without stereochemical control.

Reductive amination Chiral resolution Synthetic accessibility Process chemistry

Conformational and Basicity Modulation: 3-Fluoropiperidine Axial-F Preference vs. Non-Fluorinated Piperidine

The 3-fluoropiperidine scaffold exhibits a pronounced axial fluorine preference in aqueous solution (axial:equatorial ratio of 96–100:1), driven by stabilising C–F···N⁺–H dipole interactions that simultaneously elevate the conjugate acid pKₐ relative to non-fluorinated piperidine . The predicted pKₐ of (S)-3-fluoropiperidine is 8.48 ± 0.10 , approximately 2.7 log units lower than piperidine itself (pKₐH ≈ 11.2) . The additional 4-cyclopropylamino substituent in the target compound introduces a secondary amine centre that further modulates the overall basicity profile. By contrast, benzyl 4-aminopiperidine-1-carboxylate lacks the fluorine atom and therefore does not benefit from the axial-F conformational locking or the associated pKₐ reduction that can improve selectivity against off-target aminergic receptors in CNS programmes.

Conformational analysis Basicity (pKₐ) Fluorine effect Molecular recognition

Safety and Handling Classification: Defined GHS Profile for Laboratory Procurement

The (3S,4R)-cis isomer (CAS 1544006-72-5) carries a defined GHS07 hazard classification with specific H-statements (H302: Harmful if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation) and a corresponding set of P-phrases for safe handling . This explicit safety data sheet (SDS) documentation enables institutional health and safety review prior to procurement. The trans isomer (CAS 2102410-60-4) is similarly catalogued with supplier-provided safety documentation . By comparison, some structurally related but less commercially established fluoropiperidine intermediates lack publically available, supplier-verified SDS documentation, creating a regulatory compliance gap for industrial-scale procurement.

Safety data sheet GHS classification Laboratory handling Procurement compliance

Defined Application Scenarios for Benzyl 4-(Cyclopropylamino)-3-fluoropiperidine-1-carboxylate Based on Quantitative Differentiation Evidence


CNS Lead Optimisation Requiring a Pre-Functionalised, Lipophilicity-Optimised 3-Fluoropiperidine Scaffold

Medicinal chemistry programmes targeting CNS receptors (e.g., NMDA NR2B, GPCRs) frequently require building blocks with LogP values in the 1–4 range to balance passive brain permeation and aqueous solubility. With a computed XLogP3-AA of 2.4—approximately 1.8 log units higher than unsubstituted 3-fluoropiperidine —this compound enters a programme at a lipophilicity level compatible with CNS exposure, reducing the number of subsequent hydrophobic substitution steps. The 3-fluoropiperidine core's well-characterised axial-F conformational preference (>96:1) and the cyclopropylamino group's conformational constraint jointly provide a geometrically defined pharmacophore that can be elaborated via Cbz deprotection and further N-functionalisation.

GPR119 Agonist Discovery: Patent-Validated Intermediate for Metabolic Disease Programmes

For teams pursuing GPR119 agonists as potential treatments for type 2 diabetes and metabolic syndrome, this compound offers a direct entry point into a patent-validated chemical space. The Boehringer Ingelheim/Neurocrine patent family (US9469631B2) explicitly cites the (3S,4R) and (3R,4S) enantiomers as intermediates en route to N-cyclopropyl-N-piperidinyl-amide GPR119 agonists . Utilising the identical intermediate ensures that downstream SAR is anchored to a patent-disclosed scaffold, facilitating freedom-to-operate analysis and potentially accelerating lead identification relative to de novo scaffold-hopping approaches.

Stereochemistry-Dependent SAR Studies Distinguishing Cis and Trans 3-Fluoropiperidine Pharmacophores

The commercial availability of both the (3S,4R)-cis (CAS 1544006-72-5) and (3S,4S)-trans (CAS 2102410-60-4) isomers under separate CAS numbers with documented purity specifications (95–98%) enables systematic stereochemical SAR exploration. This is particularly relevant for programmes where the relative orientation of the C-3 fluorine and C-4 amine determines receptor binding, as demonstrated for cis- vs. trans-3-fluoropiperidine-1-carboxylate radioligands at the NR2B NMDA receptor, which showed distinct binding profiles despite identical atomic composition . Procurement of both isomers from authenticated sources ensures that observed biological differences are attributable to stereochemistry rather than impurity profiles.

In-House Multi-Gram Synthesis Using a Published and Scalable Reductive Amination–Chiral Resolution Route

Laboratories requiring quantities beyond catalogue availability can leverage the published synthetic route: reductive amination of commercially available benzyl 3-fluoro-4-oxopiperidine-1-carboxylate (CAS 845256-59-9) with cyclopropylamine, followed by chiral SFC separation on Chiralcel AD-H . This two-step sequence is precedented in the patent literature and uses standard laboratory reagents (NaBH(OAc)₃, AcOH, DCM), making it accessible to academic and industrial synthesis groups alike. The availability of the keto-precursor from multiple vendors mitigates single-supplier dependency for scale-up campaigns.

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